molecular formula C15H16N4O2 B4630081 2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione

2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B4630081
M. Wt: 284.31 g/mol
InChI Key: AYDDYBNSPSWHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, including compounds similar to the one , involves multiple approaches. One efficient method utilizes 2-aminoisoindoline-1,3-dione functionalized by Fe3O4@chloro-silane core-shell nanoparticles, demonstrating a green approach for the synthesis of 4H-pyrans through a multicomponent reaction (Shabani et al., 2021). Another notable method is the palladium-catalyzed aminocarbonylation of o-halobenzoates, producing 2-substituted isoindole-1,3-diones in good yields, showcasing the versatility and efficiency of palladium catalysts in synthesizing such complex structures (Worlikar & Larock, 2008).

Molecular Structure Analysis

Isoindole-1,3-dione derivatives exhibit intriguing molecular structures that have been extensively studied using various spectroscopic and crystallographic techniques. The hydrogen-bonded sheets and chains observed in isomeric compounds provide insight into the polarized molecular-electronic structure and stability of these molecules (Portilla et al., 2007). Such structural characteristics are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in a variety of chemical reactions, reflecting their rich chemical properties. For instance, the reaction involving N-substituted 5-aminopyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione under microwave-assisted conditions leads to fully substituted pyrazolo[3,4-b]pyridines, highlighting the compounds' reactivity towards cyclization and the formation of heterocyclic structures (Charris-Molina et al., 2017).

Scientific Research Applications

Chemical Synthesis and Structure

  • The molecular structure and packing of similar compounds are often stabilized by intramolecular hydrogen-bonding and C—H⋯π interactions, as seen in the synthesis of related compounds (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).
  • A study on the palladium-catalyzed aminocarbonylation of o-halobenzoates showed that it produces 2-substituted isoindole-1,3-diones in good yields. This method is significant for synthesizing important classes of heterocycles and tolerates various functional groups (S. Worlikar, R. Larock, 2008).

Applications in Organic Chemistry

Crystal Structure Analysis

Potential Pharmaceutical Applications

Nanotechnology Applications

Corrosion Inhibition

properties

IUPAC Name

2-[[methyl-[(1-methylpyrazol-3-yl)methyl]amino]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-17(9-11-7-8-18(2)16-11)10-19-14(20)12-5-3-4-6-13(12)15(19)21/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDDYBNSPSWHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(C)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione
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2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione

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